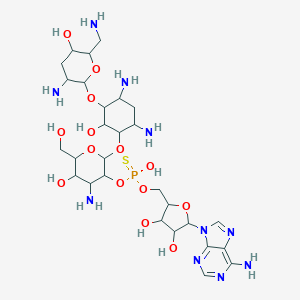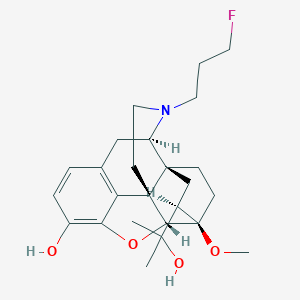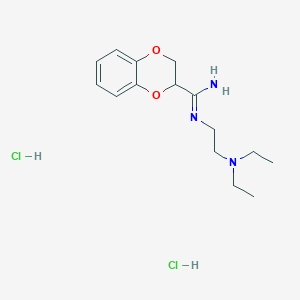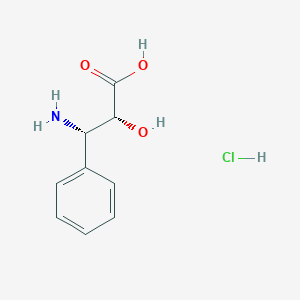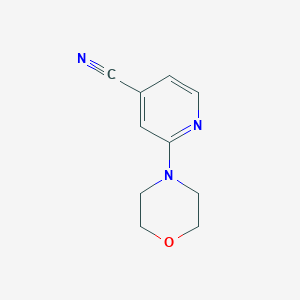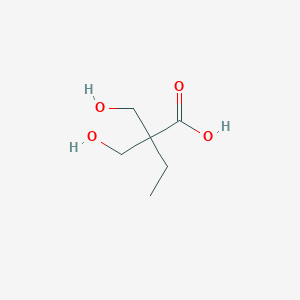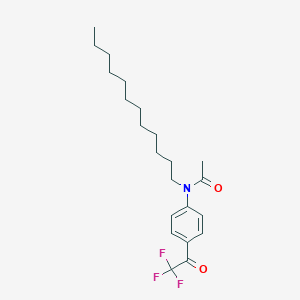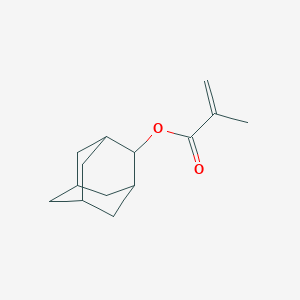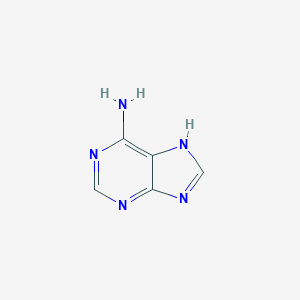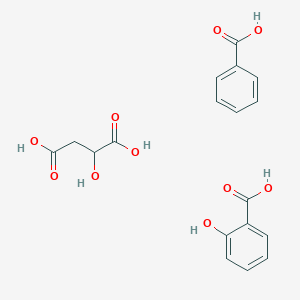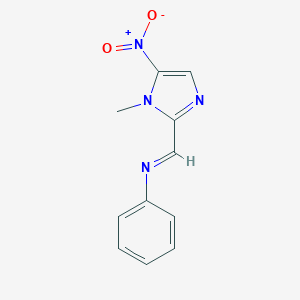
N-((1-Methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-Methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine, also known as MNBA, is a chemical compound that has been widely studied for its potential use in scientific research. MNBA is a nitroimidazole derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for a range of applications.
Mécanisme D'action
The mechanism of action of N-((1-Methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine is not fully understood, but it is believed to involve the activation of nitroreductase enzymes in cancer cells. This activation leads to the production of reactive oxygen species, which can cause oxidative damage to cellular components and ultimately lead to cell death.
Biochemical and Physiological Effects:
N-((1-Methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of cell proliferation, and the disruption of DNA synthesis. N-((1-Methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine has also been shown to have anti-inflammatory and antioxidant properties, making it a potentially useful compound for the treatment of a range of diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-((1-Methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine for lab experiments is its selective cytotoxicity towards cancer cells, which makes it a promising candidate for the development of new cancer therapies. However, N-((1-Methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine also has some limitations, including its potential toxicity towards normal cells and its limited solubility in aqueous solutions.
Orientations Futures
There are several potential future directions for research on N-((1-Methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine, including the development of new cancer therapies based on its selective cytotoxicity, the investigation of its potential use in the treatment of other diseases, and the development of new synthesis methods to improve its solubility and other properties. Additionally, further research is needed to fully understand the mechanism of action of N-((1-Methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine and its potential toxicity towards normal cells.
Méthodes De Synthèse
The synthesis of N-((1-Methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine can be achieved through a variety of methods, including the reaction of 1-methyl-5-nitroimidazole with benzaldehyde in the presence of a suitable catalyst. Other methods include the reaction of 1-methyl-5-nitroimidazole with various substituted benzaldehydes, as well as the use of different solvents and reaction conditions.
Applications De Recherche Scientifique
N-((1-Methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine has been widely studied for its potential use in scientific research, particularly in the field of cancer treatment. N-((1-Methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine has been shown to have a selective cytotoxic effect on cancer cells, making it a promising candidate for the development of new cancer therapies. N-((1-Methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine has also been studied for its potential use in the treatment of other diseases, such as tuberculosis and malaria.
Propriétés
Numéro CAS |
129661-55-8 |
|---|---|
Nom du produit |
N-((1-Methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine |
Formule moléculaire |
C11H10N4O2 |
Poids moléculaire |
230.22 g/mol |
Nom IUPAC |
1-(1-methyl-5-nitroimidazol-2-yl)-N-phenylmethanimine |
InChI |
InChI=1S/C11H10N4O2/c1-14-10(13-8-11(14)15(16)17)7-12-9-5-3-2-4-6-9/h2-8H,1H3 |
Clé InChI |
RQBDVCWIRHAMMD-UHFFFAOYSA-N |
SMILES |
CN1C(=CN=C1C=NC2=CC=CC=C2)[N+](=O)[O-] |
SMILES canonique |
CN1C(=CN=C1C=NC2=CC=CC=C2)[N+](=O)[O-] |
Synonymes |
1-(1-methyl-5-nitro-imidazol-2-yl)-N-phenyl-methanimine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



